Structural Deviation from the CHMFL-PI4K-127 Optimized PfPI4K Pharmacophore
The target compound's chemical architecture differs at two critical positions from the optimized PfPI4K inhibitor CHMFL-PI4K-127. CHMFL-PI4K-127 incorporates a 5-carboxamide group on the bipyridine ring and a chlorine atom at the 6' position, both essential for its low-nanomolar PfPI4K activity (IC50 = 0.9 nM) [1]. In contrast, the target compound lacks the 5-carboxamide and chlorine substituents, instead featuring a methylene linker connecting the bipyridine to the sulfonamide nitrogen, and bears a 5-methyl group on the benzenesulfonamide phenyl ring. This structural divergence predicts a markedly different target selectivity profile, making the compound unsuitable as a direct substitute for CHMFL-PI4K-127 in PfPI4K-focused campaigns but potentially advantageous for targets where the carboxamide-containing scaffold exhibits off-target liabilities [2].
| Evidence Dimension | Chemical structure and PfPI4K inhibitory potency |
|---|---|
| Target Compound Data | No 5-carboxamide; no 6'-chloro substitution; presence of 5-methyl on benzenesulfonamide phenyl ring; methylene-linked bipyridine. |
| Comparator Or Baseline | CHMFL-PI4K-127: 5-carboxamide present; 6'-chloro substituent present; benzenesulfonamide without methyl substitution; PfPI4K IC50 = 0.9 nM (competitive fluorescence polarization assay). |
| Quantified Difference | PfPI4K IC50 for the target compound is unreported; absence of critical pharmacophoric features suggests significantly reduced PfPI4K affinity compared to CHMFL-PI4K-127 (IC50 0.9 nM). |
| Conditions | Structure comparison based on published SAR for the bipyridine-sulfonamide series (Eur J Med Chem. 2020;188:112012). |
Why This Matters
For antimalarial programs requiring PfPI4K inhibition, CHMFL-PI4K-127 is the validated benchmark; procurement of the target compound should be reserved for target deconvolution or selectivity profiling studies where PfPI4K inhibition is undesirable.
- [1] Liang X, Jiang Z, Huang Z, et al. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Eur J Med Chem. 2020;188:112012. View Source
- [2] Noscira, S.A. Bipyridine sulfonamide derivatives for the treatment of neurodegenerative diseases or conditions. European Patent EP2643299B1, filed 21 November 2011, and issued 22 June 2016. View Source
